1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-
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Overview
Description
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry, pharmacology, and material sciences. This compound is part of the broader class of triazolopyrimidines, which are known for their biological activities and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- can be achieved through various methods. One notable method involves the use of a tropine-based dicationic molten salt as an active catalyst. This environmentally friendly method allows for the synthesis of triazolopyrimidine derivatives with high yields (90-98%) under solvent-free conditions or in ethanol as a green solvent . Another method involves a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides, which results in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically focus on optimizing yield and reducing environmental impact. The use of dicationic ionic liquids (DILs) has been explored due to their diverse structures, extensive adjustability, and exceptional thermal resistance .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions are common, especially in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include fuming nitric acid for nitration, hydrogen in the presence of Raney nickel for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of CDK2/cyclin A2, which plays a crucial role in cell cycle progression and apoptosis induction . The compound’s ability to fit into the CDK2 active site through essential hydrogen bonding is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Properties
CAS No. |
826990-75-4 |
---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5,7-dimethyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H11N5/c1-8-7-9(2)17-11(15-16-12(17)14-8)10-3-5-13-6-4-10/h3-7H,1-2H3 |
InChI Key |
LUUCVEOSNRECBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CC=NC=C3)C |
Origin of Product |
United States |
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